molecular formula C5H13N B079412 N-Methyl-tert-butylamine CAS No. 14610-37-8

N-Methyl-tert-butylamine

Cat. No.: B079412
CAS No.: 14610-37-8
M. Wt: 87.16 g/mol
InChI Key: ZQGJEUVBUVKZKS-UHFFFAOYSA-N
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Description

N-Methyl-tert-butylamine (CAS 14610-37-8) is a secondary amine with the molecular formula C₅H₁₃N and a molecular weight of 87.16 g/mol. It is a colorless to yellow liquid with a boiling point of 67–69°C, density of 0.727 g/mL at 25°C, and refractive index of 1.395 (20°C) . The compound is highly flammable (flash point: −15°F) and corrosive, classified under hazard codes F (flammable) and C (corrosive), with safety precautions including inert gas storage and avoidance of ignition sources .

Synthetically, it is prepared via alkylation of primary amines using methyl iodide, yielding 52% under optimized conditions . Its sterically hindered structure—a methyl group attached to a tert-butylamine backbone—renders it valuable in synthesizing asymmetric hydrazines and imides .

Properties

IUPAC Name

N,2-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13N/c1-5(2,3)6-4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGJEUVBUVKZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70163272
Record name N-Methyl-tert-butylamine
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14610-37-8
Record name N,2-Dimethyl-2-propanamine
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Record name N-Methyl-tert-butylamine
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Record name N-Methyl-tert-butylamine
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Record name N-methyl-tert-butylamine
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Preparation Methods

LiAlH₄ Reduction of t-Butylformamide

Stein and Breit reported that t-butylformamide, synthesized from tert-butylamine and ethyl formate, undergoes exhaustive reduction with LiAlH₄:

tert-BuNHCHO+LiAlH4N-MTBA+LiAlO2+H2O\text{tert-BuNHCHO} + \text{LiAlH}4 \rightarrow \text{N-MTBA} + \text{LiAlO}2 + \text{H}_2\text{O}

Anhydrous THF at reflux (66°C, 6 h) affords quantitative yields, though strict exclusion of moisture is critical. Side reactions, such as over-reduction to tertiary amines, are negligible (<2%) with controlled AlH₃ stoichiometry.

Catalytic Hydrogenation

Gulia et al. achieved selective reduction using H₂ (5 bar) over Raney Ni at 120°C. This method eliminates pyrophoric reagents but requires high-pressure infrastructure. Conversions plateau at 88% due to equilibrium limitations in formamide hydrogenation.

Reductive Amination of Aldehydes

Patented by BASF, this route condenses aldehydes with tert-butylamine under H₂, producing N-MTBA via imine intermediates. For acetaldehyde:

CH3CHO+tert-BuNH2+H2Pd/CN-MTBA+H2O\text{CH}3\text{CHO} + \text{tert-BuNH}2 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{N-MTBA} + \text{H}2\text{O}

Key Innovations:

  • Catalyst Screening: Pd/C (5 wt%) or Ru/Al₂O₃ at 10 bar H₂ maximizes selectivity (94% GC purity).

  • Byproduct Mitigation: NaOH washes post-reaction reduce tertiary amine formation to <3%.

  • Solvent-Free: Neat conditions at 100°C enhance atom economy, achieving 90.6% isolated yield.

Table 2: Reductive Amination Performance Across Substrates

AldehydeCatalystPressureTemperatureYieldByproducts
AcetaldehydePd/C10 bar100°C90.6%Tertiary amine (3%)
BenzaldehydeRu/Al₂O₃15 bar120°C83.0%Benzyl alcohol (8.1%)

Ritter Reaction with Nitriles

Although primarily used for N-tert-butyl amides, Yang et al. demonstrated that Cu(OTf)₂-catalyzed Ritter reactions between nitriles and di-tert-butyl dicarbonate (Boc₂O) can yield N-MTBA precursors. For example, acrylonitrile forms a tert-butylamide intermediate reducible to N-MTBA via LiAlH₄:

CH2=CHCN+Boc2OCu(OTf)2tert-BuNHCOCH2CH2CNLiAlH4N-MTBA\text{CH}2=\text{CHCN} + \text{Boc}2\text{O} \xrightarrow{\text{Cu(OTf)}2} \text{tert-BuNHCOCH}2\text{CH}2\text{CN} \xrightarrow{\text{LiAlH}4} \text{N-MTBA}

Room-temperature, solvent-free conditions (24 h, 0.5 mol% catalyst) provide 89% yield for the Ritter step, though subsequent reduction adds complexity.

Industrial-Scale Considerations

Cost Analysis

  • Reductive Methylation: Ph₂SiH₂ costs (~$450/mol) render CO₂-based methods prohibitive for bulk production.

  • Formaldehyde Route: At $0.15/mol, HCHO/HCOOH systems are economically viable but require CO₂ scrubbing.

  • Reductive Amination: Pd/C reuse for >10 cycles (87% activity retained) lowers catalyst costs to $12/kg product.

Environmental Impact

  • Waste Streams: LiAlH₄ methods generate 2.1 kg LiAlO₂ waste per kg product vs. 0.3 kg NaCl for reductive amination.

  • Green Metrics: Reductive amination achieves E-factor 3.2 vs. 8.7 for LiAlH₄ routes, favoring H₂-based methods .

Chemical Reactions Analysis

N-Methyl-tert-butylamine, as a secondary amine, undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yield : N-Methyl-tert-butylamine exhibits a lower yield (52%) compared to less hindered analogs like N-methylisopropylamine (80%) and N-methylisobutylamine (67%), highlighting the impact of steric bulk on reaction efficiency .
  • Tertiary vs. Secondary Amines : Tertiary amines like N,N-Dimethyl-tert-butylamine lack the reactive N–H bond, making them unsuitable for hydrazine synthesis but useful as catalysts or bases .
Reactivity in Chemical Reactions

This compound’s steric hindrance reduces its reactivity in certain transformations. For example:

  • In heterocycle synthesis, it provided 69% yield of product 2 , whereas less hindered N-methylbenzylamine achieved 79% under identical conditions .
  • In retro-ene reactions, its decomposition kinetics align with sterically congested transition states, contrasting with linear amines like dibutylamine .

Key Differences :

  • Flammability : Both this compound and n-butylamine are highly flammable, but the latter is more toxic .
  • Storage : this compound requires stringent storage (inert gas, +4°C) due to air sensitivity and hygroscopicity, unlike n-butylamine .

Q & A

Q. What are the common synthetic routes for N-Methyl-tert-butylamine, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation of methylamine with tert-butyl halides or via reductive amination. A general method involves reacting tert-butyl chloride with methylamine under controlled pH and temperature. Evidence from kinetic studies shows that yields (e.g., 52% in one preparation) depend on steric hindrance and transition-state crowding, which can be mitigated by optimizing solvent polarity and reaction time .

Key Parameters :

  • Temperature: 0–25°C (prevents side reactions like Hofmann elimination).
  • Solvent: Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Stoichiometry: Excess methylamine improves conversion .

Q. What are the critical physicochemical properties of this compound for experimental design?

Key properties include:

PropertyValueSource
Boiling Point67–69°C
Density0.727 g/mL at 25°C
Refractive Index1.395–1.397
Flash Point−26°C (high flammability)
These properties inform solvent selection, distillation protocols, and safety measures .

Q. How should researchers safely handle and store this compound?

Due to its flammability (Category F) and corrosivity (Category C):

  • Storage : Under inert gas (N₂/Ar) at +4°C; hygroscopicity necessitates airtight containers .
  • Handling : Use explosion-proof equipment, avoid sparks, and wear PPE (gloves, goggles) .
  • Emergency Protocols : Immediate rinsing for skin/eye contact and ethanol dilution for spills .

Advanced Research Questions

Q. What mechanisms explain the thermal decomposition of this compound, and how can they be validated experimentally?

Studies suggest a retro-ene reaction mechanism involving a dipolar transition state. Decomposition produces tert-butylene and methylamine via a concerted six-membered cyclic transition state. Kinetic analysis (e.g., first-order rate constants) and computational modeling (DFT) are used to validate this pathway. Entropic activation parameters (Δ‡S) indicate steric effects in the transition state .

Experimental Validation :

  • GC-MS : Monitor volatile decomposition products (e.g., tert-butylene).
  • Kinetic Isotope Effects : Compare deuterated vs. non-deuterated analogs .

Q. How can researchers resolve contradictions in reported pKa values for this compound?

Discrepancies in pKa (e.g., predicted 10.76 ± 0.20 vs. experimental estimates) arise from solvent effects and measurement techniques. To resolve:

  • Standardization : Use consistent solvent systems (e.g., aqueous vs. DMSO).
  • Potentiometric Titration : Calibrate with reference buffers in anhydrous conditions.
  • Computational Adjustments : Apply solvation models (e.g., COSMO-RS) to align predictions with experimental data .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Impurities like residual tert-butyl chloride or methylamine derivatives complicate quantification. Solutions include:

  • GC-MS Optimization : Use capillary columns (e.g., DB-5MS) and selective ion monitoring (SIM) for low-abundance species .
  • NMR Spiking : Add internal standards (e.g., 1,3,5-trimethoxybenzene) to enhance signal resolution .
  • SLE (Supported Liquid Extraction) : Pre-concentrate impurities from bulk samples .

Q. What strategies improve the enantiomeric purity of this compound derivatives in asymmetric synthesis?

Chiral resolution remains challenging due to the compound’s simple structure. Approaches include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to form diastereomeric complexes.
  • Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru) to invert stereochemistry during synthesis .
  • HPLC with Chiral Columns : Utilize cellulose-based stationary phases for separation .

Methodological Recommendations

  • Synthetic Optimization : Prioritize steric control via slow addition of tert-butyl halides .
  • Safety Protocols : Implement fume hoods and ground glassware to mitigate flammability risks .
  • Data Reproducibility : Cross-validate purity assays (GC, NMR, elemental analysis) across labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-tert-butylamine
Reactant of Route 2
N-Methyl-tert-butylamine

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